molecular formula C16H13NO3 B8042029 4-Methoxycarbonylamino-anthrone

4-Methoxycarbonylamino-anthrone

Cat. No.: B8042029
M. Wt: 267.28 g/mol
InChI Key: NBYJEPSSCBAQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxycarbonylamino-anthrone is an organic compound belonging to the anthrone family. Anthrones are tricyclic aromatic ketones known for their applications in various chemical and biological processes. This compound is characterized by the presence of a methoxycarbonylamino group attached to the anthrone core, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxycarbonylamino-anthrone can be synthesized through the acylation of m-aminophenyl with methoxycarbonyl chloride, followed by cyclization with acetoacetic ester in the presence of sulfuric acid . Another method involves the reduction of anthraquinone with tin and hydrochloric acid or aluminum bronze .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The choice of reagents and reaction conditions is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxycarbonylamino-anthrone undergoes various chemical reactions, including:

    Oxidation: Conversion to anthraquinones.

    Reduction: Formation of anthracenes.

    Substitution: Reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin and hydrochloric acid or aluminum bronze are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products:

    Oxidation: Anthraquinones.

    Reduction: Anthracenes.

    Substitution: Various substituted anthrones depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-Methoxycarbonylamino-anthrone involves its interaction with biological molecules and pathways. It exerts its effects through:

Comparison with Similar Compounds

4-Methoxycarbonylamino-anthrone can be compared with other anthrone derivatives and related compounds:

Uniqueness: this compound stands out due to its specific functional group, which imparts unique reactivity and applications in various fields.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial processes.

Properties

IUPAC Name

methyl N-(10-oxo-9H-anthracen-1-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-16(19)17-14-8-4-7-12-13(14)9-10-5-2-3-6-11(10)15(12)18/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBYJEPSSCBAQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC2=C1CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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